molecular formula C20H25N5O10 B1217233 Nikkomycin X CAS No. 72864-26-7

Nikkomycin X

Cat. No.: B1217233
CAS No.: 72864-26-7
M. Wt: 495.4 g/mol
InChI Key: AYXHZRVSIUJLAE-UHFFFAOYSA-N
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Description

Nikkomycin X is a member of the polyoxin family, which are peptidyl nucleoside antibiotics. These compounds are known for their potent inhibitory activity against chitin synthetases in fungi and insects. This compound, along with Neopolyoxins B and C, was first isolated from the culture broth of Streptomyces cacaoi

Preparation Methods

Synthetic Routes and Reaction Conditions: Nikkomycin X is typically isolated from the culture broth of Streptomyces cacaoi. The isolation process involves several steps, including fermentation, extraction, and purification. The culture broth is first subjected to filtration to remove the mycelium, followed by extraction with organic solvents. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces cacaoi. The fermentation process is optimized to maximize the yield of this compound. This includes controlling the pH, temperature, and nutrient composition of the culture medium. After fermentation, the compound is extracted and purified using similar methods as described for laboratory-scale preparation .

Chemical Reactions Analysis

Types of Reactions: Nikkomycin X undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products: The major products formed from the chemical reactions of this compound include various analogs with modified nucleoside or peptidyl moieties. These analogs are studied for their enhanced antifungal activity and reduced toxicity .

Scientific Research Applications

Nikkomycin X has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the structure-activity relationship of peptidyl nucleoside antibiotics. In biology, it is used to investigate the mechanisms of chitin synthesis and its inhibition in fungi and insects. In medicine, this compound is explored for its potential as an antifungal agent for treating fungal infections. In industry, it is used as a biopesticide to protect crops from fungal pathogens .

Mechanism of Action

Nikkomycin X exerts its effects by inhibiting chitin synthetase, an enzyme essential for the synthesis of chitin in fungi and insects. The compound mimics the natural substrate of the enzyme, uridine diphosphate-N-acetylglucosamine, and competitively inhibits its binding to the enzyme. This results in the disruption of chitin synthesis, leading to the death of the fungal or insect cells .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Nikkomycin X include other members of the polyoxin family, such as Polyoxin B, Polyoxin D, and Polyoxin L. These compounds share a similar structure and mechanism of action but differ in their nucleoside and peptidyl moieties .

Uniqueness: this compound is unique among the polyoxins due to its specific nucleoside and peptidyl moieties, which confer distinct biological activity and stability. Its potent inhibitory activity against chitin synthetase makes it a valuable compound for both research and practical applications .

Properties

CAS No.

72864-26-7

Molecular Formula

C20H25N5O10

Molecular Weight

495.4 g/mol

IUPAC Name

2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

InChI

InChI=1S/C20H25N5O10/c1-7(13(28)10-3-2-9(27)4-22-10)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-8(6-26)23-20(25)34/h2-7,11-16,18,27-30H,21H2,1H3,(H,23,34)(H,24,31)(H,32,33)

InChI Key

AYXHZRVSIUJLAE-UHFFFAOYSA-N

SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=C(NC3=O)C=O)O)O)C(=O)O)N

Canonical SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=C(NC3=O)C=O)O)O)C(=O)O)N

75044-69-8

Synonyms

nikkomycin X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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